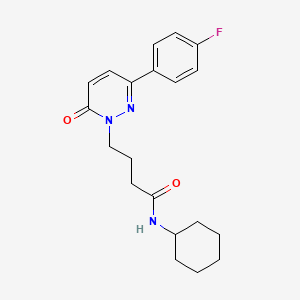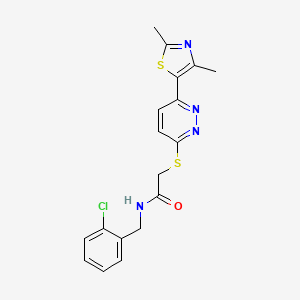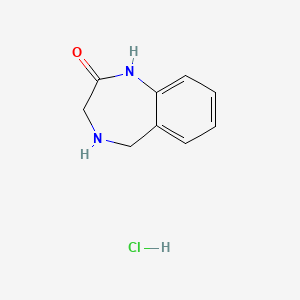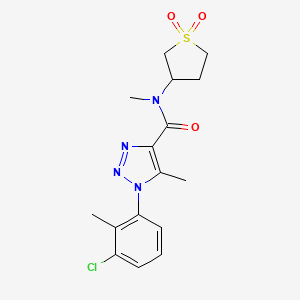
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C7H6F2N2O and its molecular weight is 172.135. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
- Compounds with structures similar to 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde have demonstrated significant antimicrobial and antioxidant activities. A study reported the synthesis of new 1,2,3-triazolyl pyrazole derivatives, exhibiting broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Chemical Synthesis and Structural Analysis
- The chemical synthesis and structure of related pyrazole carbaldehyde compounds have been a focus of research. For instance, a study detailed the synthesis of novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, confirming their structures through various analytical methods (Hu et al., 2010).
- Another research emphasized the synthesis and crystal structure analysis of a pyrazole derivative, revealing insights into the molecular arrangement and interactions within the crystal structure (Xu & Shi, 2011).
Biological and Pharmaceutical Applications
- Pyrazole derivatives, similar to this compound, have been synthesized for potential biological applications. A study synthesized quinolinyl chalcones containing a pyrazole group, exhibiting promising antimicrobial properties (Prasath et al., 2015).
- Another significant application is in the creation of Schiff bases of chitosan with heteroaryl pyrazole derivatives, demonstrating notable antimicrobial activity and no cytotoxic activity (Hamed et al., 2020).
Green Chemistry and Sustainable Synthesis Methods
- Research has also focused on eco-friendly synthesis methods for multifluorinated pyrazolone derivatives, highlighting the importance of sustainable practices in chemical synthesis (Gadakh et al., 2010).
Development of New Materials
- The development of new materials using pyrazole derivatives includes studies on fluorescent dyes and light-emitting diodes. A study explored the synthesis of highly fluorescent dyes containing pyrazolylpyrene chromophores, potentially useful for sensing applications (Wrona-Piotrowicz et al., 2022).
Propiedades
IUPAC Name |
2-(2,2-difluorocyclopropyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-7(9)3-6(7)11-5(4-12)1-2-10-11/h1-2,4,6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNXHLZUSAGGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C(=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2-chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2783354.png)
![N-(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2783355.png)
![Methyl 2-[(4-fluorophenyl)amino]acetate](/img/structure/B2783356.png)
![4-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2783359.png)





![N-[cyano(oxolan-3-yl)methyl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2783371.png)


![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783376.png)
